

Cefoxitin: A Viable Carbapenem-Sparing Alternative for ESBL Enterobacteriaceae Infections?

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Compound of Interest

Compound Name: Cefoxitin

Cat. No.: B1668866

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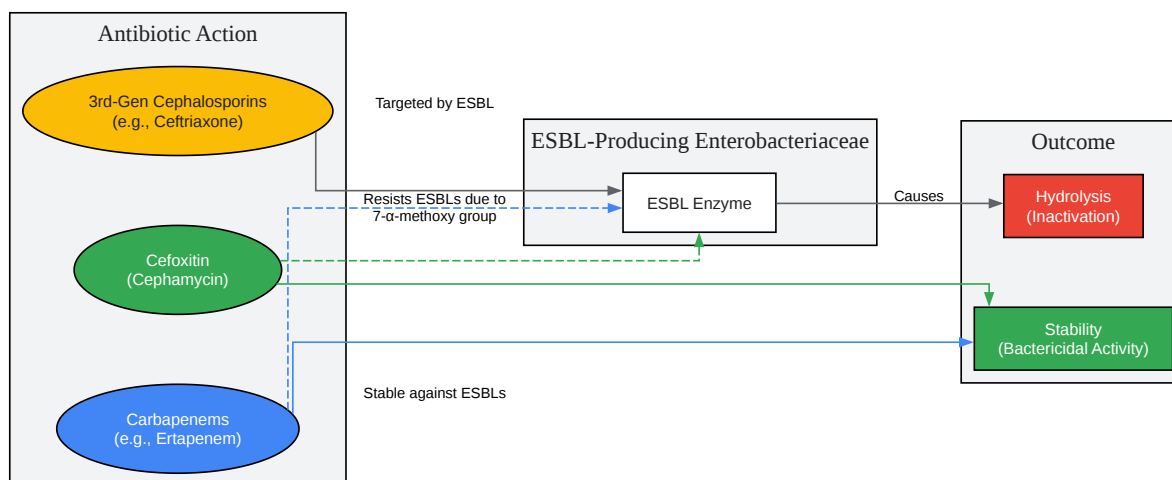
The rise of extended-spectrum β -lactamase (ESBL)-producing Enterobacteriaceae presents a significant global health threat, driving increased reliance on carbapenems, our last-line defense against multidrug-resistant Gram-negative bacteria.[1] This overutilization has inevitably led to the emergence of carbapenem-resistant Enterobacteriaceae (CRE), creating an urgent need for effective carbapenem-sparing strategies.[1] **Cefoxitin**, a second-generation cephalosporin (cephamycin), has garnered attention as a potential alternative due to its inherent stability against ESBL enzymes.[2][3][4] This guide provides an objective comparison of **cefoxitin** and carbapenems for treating ESBL-producing Enterobacteriaceae infections, supported by experimental data and detailed methodologies.

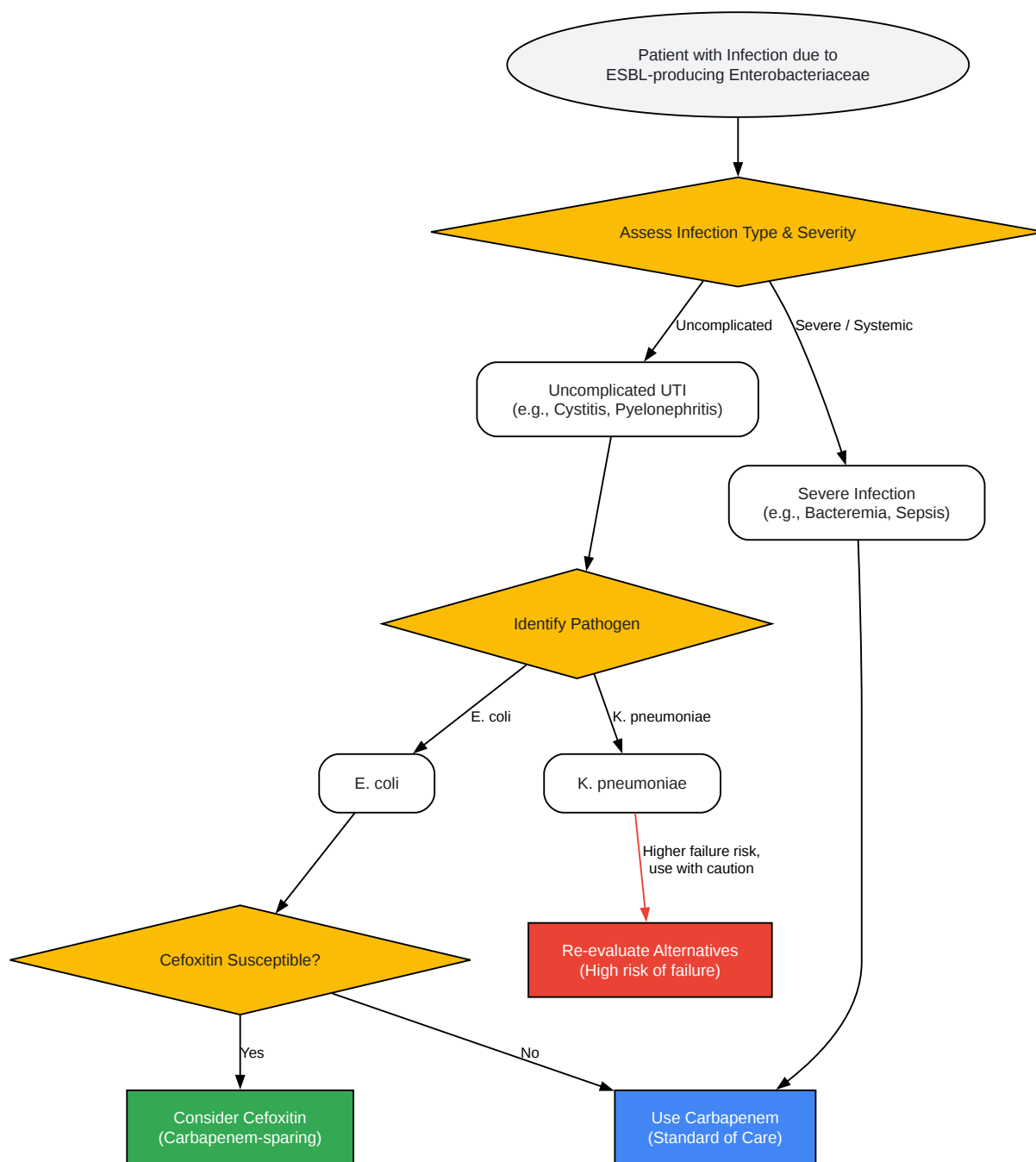
Mechanism of Action and Rationale for Use

ESBLs are plasmid-mediated enzymes that hydrolyze most penicillins and cephalosporins, including third-generation agents like ceftriaxone and cefotaxime.[5][6] However, they do not effectively hydrolyze cephamycins, such as **cefoxitin**. [5][6] **Cefoxitin's** stability is attributed to a 7- α -methoxy group in its structure, which protects the β -lactam ring from hydrolysis by ESBLs.[3][4] This structural feature is the primary rationale for considering **cefoxitin** for infections caused by ESBL-producing organisms.

However, resistance to **cefoxitin** can emerge through other mechanisms, most notably the loss of outer membrane porins, which restricts antibiotic entry into the bacterial cell, or the co-

production of AmpC β -lactamases, which can hydrolyze **cefoxitin**.^{[7][8]} This is a particular concern with *Klebsiella pneumoniae*.^{[7][9]}





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